5-Chloro pyridine hydrogen chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
36316-72-0 |
|---|---|
Molecular Formula |
C5H5Cl2N |
Molecular Weight |
150.00 g/mol |
IUPAC Name |
3-chloropyridine;hydrochloride |
InChI |
InChI=1S/C5H4ClN.ClH/c6-5-2-1-3-7-4-5;/h1-4H;1H |
InChI Key |
OOJSYCQGNGAGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloropyridine Hydrogen Chloride Analogues
Approaches to Pyridine (B92270) Ring Chlorination
The direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the aromatic system. Various methods have been developed to achieve this transformation, each with its own advantages and regio-selectivity.
Oxidative Chlorination of Unsubstituted Pyridine Precursors
Oxidative chlorination provides a route to chlorinated pyridines from the parent heterocycle. Complexes formed between chlorine and pyridine can act as oxidizing agents, capable of oxidizing alcohols to carbonyl compounds. acsgcipr.org While the precise mechanism is not fully elucidated, the active oxidant is believed to be a charge transfer complex or the ionic salt C6H5NCl+ Cl-. acsgcipr.org This method has been noted for its potential to selectively oxidize secondary alcohols over primary ones. acsgcipr.org
Another approach involves the dearomatization of pyridines. Arenophile-mediated dearomatization can introduce heteroatom functionalities without prior activation of the substrate. nih.gov This strategy, combined with olefin oxidation chemistry, allows for the synthesis of dihydropyridine (B1217469) cis-diols and epoxides, which are valuable intermediates. nih.gov
Regioselective Chlorination via Aminopyridine Intermediates
The use of aminopyridine intermediates offers a powerful strategy for controlling the position of chlorination on the pyridine ring. The amino group directs the incoming electrophile, allowing for regioselective substitution.
One method involves the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium to produce 2-amino-5-chloropyridine (B124133). google.com This process is a key step in the synthesis of certain chloro-substituted-imidazo-pyridine herbicides. google.com However, a significant challenge with this method is the potential for over-chlorination, leading to the formation of 2-amino-3,5-dichloropyridine, which complicates purification and reduces the yield of the desired monochlorinated product. google.com
To circumvent the issues of over-chlorination and harsh reaction conditions, alternative methods have been developed. One such method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. patsnap.com While this can achieve high yields, NCS is a relatively expensive reagent, and the formation of dichlorinated byproducts can still be a concern. patsnap.com
A more recent and highly selective method involves the use of bromine as a catalyst under blue LED light irradiation. patsnap.com In this process, bromine radicals are generated, which selectively combine with the 5-position of the 2-aminopyridine ring. Subsequent chlorination then proceeds at this position, avoiding the formation of polychlorinated compounds and resulting in high-purity 2-amino-5-chloropyridine. patsnap.com
| Starting Material | Reagent(s) | Product | Key Features |
| 2-Aminopyridine | Chlorine, Strong Acid | 2-Amino-5-chloropyridine | Risk of over-chlorination. google.com |
| 2-Aminopyridine | N-Chlorosuccinimide | 2-Amino-5-chloropyridine | High yield, but expensive reagent. patsnap.com |
| 2-Aminopyridine | Bromine, Chlorine, Blue LED | 2-Amino-5-chloropyridine | High selectivity, avoids polychlorination. patsnap.com |
One-Pot Chlorination Strategies from Aminopyridines via Diazotization
The Sandmeyer reaction, a well-established method for converting aromatic amines to halides, relies on the diazotization of the amine followed by treatment with a copper(I) halide. nih.gov While effective for many anilines and some aminoheterocycles, this classical approach has its limitations. nih.gov
More contemporary one-pot deaminative chlorination methods have been developed to overcome these limitations, offering higher chemoselectivity and broader substrate scope. nih.gov One such protocol utilizes pyrylium (B1242799) tetrafluoroborate (B81430) and magnesium chloride. nih.gov This method is applicable to a wide range of aminoheterocycles, including various aminopyridines, and tolerates sensitive functional groups. nih.gov The reaction proceeds under relatively mild conditions and is scalable, avoiding the use of explosive intermediates or strongly oxidizing reagents. nih.gov
Introduction of the 5-Chloro Substituent
Specific synthetic routes have been developed to introduce a chlorine atom at the 5-position of the pyridine ring, often as part of a multi-step synthesis to produce more complex molecules.
Synthesis of 5-Chloro-2,3-dihydroxypyridine from 2-Amino-5-chloropyridine
The synthesis of 5-chloro-2,3-dihydroxypyridine can be achieved from 2-amino-5-chloropyridine. A key intermediate in this process is 5-chloro-2-nitropyridine (B1630408), which can be prepared by treating 2-amino-5-chloropyridine with a mixture of concentrated sulfuric acid and hydrogen peroxide. chemicalbook.com The resulting 5-chloro-2-nitropyridine can then be further transformed. For instance, electrochemical hydrogenation of 5-chloro-2-nitropyridine can yield 2-amino-5-chloropyridine. chemicalbook.com
| Starting Material | Reagents | Intermediate | Yield |
| 2-Amino-5-chloropyridine | H₂SO₄, H₂O₂ | 5-Chloro-2-nitropyridine | 71% chemicalbook.com |
Synthesis of 2-Chloro-5-methylpyridine (B98176) through Hydrochloride Saturation
The synthesis of 2-chloro-5-methylpyridine is of significant industrial importance as it is a key intermediate for various pesticides. guidechem.com Several synthetic routes exist, each with its own set of advantages and disadvantages.
One approach involves the chlorination of 3-methylpyridine (B133936). This can be achieved by first oxidizing 3-methylpyridine to 3-methylpyridine oxide, followed by acylation to yield the desired product. guidechem.com However, this method is prone to the formation of isomers and can present safety hazards. guidechem.com
A different strategy starts from propionaldehyde (B47417) and an acrylic ester, which are condensed to form a 4-formylpentanoate ester. google.comepo.org This intermediate is then aminated to form 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comepo.org Subsequent reaction with a chlorinating agent like phosphorus oxychloride or phosgene (B1210022) yields 2-chloro-5-methylpyridine. google.comepo.org
Another method for preparing 2-chloro-5-methylpyridine involves the reaction of 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent at elevated temperatures. epo.org This process can be carried out in a high-boiling solvent such as trichlorobenzene. epo.org
The direct chlorination of 2-chloro-5-methylpyridine can be used to synthesize 2-chloro-5-(chloromethyl)pyridine (B46043), another important intermediate. scispace.comchemicalbook.com
| Precursor | Chlorinating Agent | Product | Notes |
| 3-Methylpyridine Oxide | Acylating Agent | 2-Chloro-5-methylpyridine | Prone to isomer formation. guidechem.com |
| 5-Methyl-3,4-dihydro-2(1H)-pyridone | Phosphorus oxychloride or Phosgene | 2-Chloro-5-methylpyridine | Multi-step synthesis from propionaldehyde. google.comepo.org |
| 2-Oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or Phosgene | 2-Chloro-5-methylpyridine | Single-step conversion. epo.org |
Formation of the Hydrochloride Salt
The conversion of a pyridine derivative to its hydrochloride salt is a fundamental acid-base reaction that yields a more stable, crystalline solid. This transformation is crucial for the purification, handling, and storage of these compounds.
Acid-Catalyzed Hydrochloride Formation and Isolation
The formation of 5-chloropyridine hydrogen chloride, and pyridine hydrochlorides in general, is typically achieved by treating a solution of the parent pyridine with hydrogen chloride. The nitrogen atom in the pyridine ring acts as a Lewis base, readily reacting with the strong acid. wikipedia.org This reaction is often carried out by bubbling dry hydrogen chloride gas through an inert solvent, such as dichloromethane (B109758) or toluene (B28343), containing the pyridine derivative. google.comguidechem.com The resulting pyridinium (B92312) chloride salt, being less soluble in the nonpolar organic solvent, precipitates out of the solution as a white solid and can then be isolated through filtration. guidechem.com
An alternative method involves the use of concentrated hydrochloric acid. For instance, 2-amino-5-chloropyridine can be prepared by chlorinating 2-aminopyridine in a highly acidic medium. The product, 2-amino-5-chloropyridine, exists in the reaction mixture as its hydrochloride salt. google.com To isolate the free base, the mixture is typically neutralized with a base to a pH greater than 7, causing the product to precipitate. google.com
The pyridinium ion, formed in this process, acts as the acidic component of the salt. chemicalforums.com The nature of the solvent can influence the acidity of the resulting salt. In polar aprotic solvents, pyridinium chloride can exist as an ion pair, while in polar protic solvents like water, it can generate hydronium ions. chemicalforums.com
Influence of Reaction Conditions on Salt Yield and Purity
The yield and purity of the hydrochloride salt are contingent on several reaction parameters. The choice of solvent is critical; it must be one in which the pyridine starting material is soluble but the resulting hydrochloride salt is not, to facilitate precipitation and high recovery. guidechem.com Temperature control is also important. Maintaining a temperature between 30°C and 40°C during the introduction of hydrogen chloride gas has been shown to be effective for producing pyridine hydrochloride. guidechem.com
The stoichiometry of the reactants also plays a significant role. For the chlorination of 2-aminopyridine to 2-amino-5-chloropyridine, using one equivalent of the chlorinating agent in a medium with a specific acidity is crucial for obtaining a product of satisfactory purity. google.com Employing an excess of the chlorinating agent, up to about two equivalents, in a more strongly acidic medium can increase the yield, though it may also lead to the formation of undesired dichlorinated byproducts. google.com For example, the chlorination of 2-aminopyridine in 20% aqueous sulfuric acid at 25°C resulted in a 54% yield of 2-amino-5-chloropyridine, but with significant formation of 2-amino-3,5-dichloropyridine. google.com In contrast, using concentrated hydrochloric acid as the reaction medium can yield around 70% of the monochloro product with less formation of other chlorinated products. google.com
A method for the clean preparation of high-purity pyridine hydrochloride involves dissolving pyridine in an organic solvent like toluene and then introducing hydrogen chloride gas generated by dripping hydrochloric acid into concentrated sulfuric acid. This method allows for a controlled reaction and simple isolation of the product by filtration. google.com
Table 1: Influence of Reaction Conditions on the Synthesis of 2-amino-5-chloropyridine
| Chlorinating Agent/Acid Medium | Temperature (°C) | Yield of 2-amino-5-chloropyridine | Notes |
| 1 equivalent in 37% aq. HCl | Not specified | Satisfactory purity, lower yield | Minimizes dichlorination |
| Up to 2 equivalents in 70% aq. H2SO4 | Not specified | Higher yield | Increased risk of dichlorination |
| Cl2 in 20% aq. H2SO4 | 25 | 54% | Significant dichlorination byproduct |
| Concentrated HCl | Not specified | ~70% | Relatively low formation of byproducts |
| NaClO/HCl | 10, then 25 | 72% | Utilizes inexpensive reagents |
Synthesis of Functionalized 5-Chloropyridine Derivatives
5-Chloropyridine derivatives are valuable precursors for the synthesis of more complex molecules with a wide range of applications.
Chloromethylation Reactions of Pyrrolopyridines
While direct chloromethylation of pyrrolopyridines using 5-chloropyridine derivatives is not extensively detailed in the provided context, the synthesis of 2-chloro-5-(chloromethyl)pyridine is a key transformation that provides a reactive handle for further functionalization. prepchem.comgoogle.com This compound is a crucial intermediate for introducing the chloromethyl pyridine moiety into other molecules. For example, it can be reacted with aqueous ammonia (B1221849) to produce 5-(aminomethyl)-2-chloropyridine. prepchem.com
Continuous Flow Synthesis for Derivatization
Continuous flow chemistry offers a safe, efficient, and scalable method for the synthesis of 5-chloropyridine derivatives. researchgate.netresearchgate.net A study demonstrated the synthesis of new bioactive compounds starting from 2-chloro-5-(chloromethyl)pyridine using a flow reactor. researchgate.net This intermediate was converted to 2-chloro-5-(hydrazinylmethyl)pyridine, which was then reacted with various aromatic aldehydes in the flow system to produce hydrazone compounds. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purity. For instance, uncatalyzed nucleophilic aromatic substitution (SNAr) of chloropyridines with various amines has been efficiently carried out in a continuous-flow reactor at high temperatures (up to 300°C) to produce 2-aminopyridines in good to excellent yields. researchgate.net This method can overcome the activation barrier for reactions with unactivated substrates due to the short reaction times at high temperatures. researchgate.net
Table 2: Continuous Flow Synthesis of Pyrazole (B372694) Derivatives
| Terminal Alkyne | Temperature (°C) | Residence Time (min) | Yield (%) |
| 2-chloro-4-ethynylbenzonitrile | 100, then 120 | 15, then 15 | 78 |
| 3-ethynylpyridine | 100 | 30 | 62 |
Utilization in the Synthesis of Heterocyclic Hybrids
5-Chloropyridine derivatives are instrumental in the synthesis of heterocyclic hybrids, which are molecules containing multiple distinct heterocyclic rings. uea.ac.ukresearchgate.net A study reported the use of 5-chloro-2-(cyanoacetamido)pyridines as key intermediates for synthesizing a series of chloropyridine derivatives incorporating pyridone, pyrazole, thiazole, and thiophene (B33073) rings. uea.ac.ukresearchgate.net These hybrid molecules often exhibit interesting biological activities. For example, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, synthesized from a 5-chloropyridine precursor, showed significant antioxidant and antibacterial properties. uea.ac.uk The synthesis of these hybrids often involves the cyclization of functionalized 5-chloropyridine precursors. researchgate.net The combination of different heterocyclic moieties can lead to compounds with enhanced or novel biological activities. nih.gov
Spectroscopic and Structural Elucidation of 5 Chloropyridine Hydrogen Chloride Analogues
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are indispensable for the unambiguous characterization of pyridine (B92270) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy offer complementary information, enabling a comprehensive understanding of their chemical structures.
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the pyridine ring and its substituents.
Proton NMR spectroscopy of pyridine and its derivatives reveals characteristic chemical shifts for the ring protons. In pyridine itself, the protons at the α-positions (C2 and C6) are the most deshielded, followed by the γ-proton (C4), and then the β-protons (C3 and C5). This is due to the electron-withdrawing effect of the nitrogen atom.
Upon protonation to form the pyridinium (B92312) ion, as in 5-chloropyridine hydrogen chloride, a significant downfield shift is observed for all ring protons. pw.edu.pl This is a consequence of the increased positive charge on the nitrogen atom, which further deshields the protons. pw.edu.pl The formation of the hydrochloride salt leads to a decrease in electron density on each carbon atom of the ring. pw.edu.pl For instance, in pyridine hydrochloride, the α-protons are shifted downfield compared to neutral pyridine. pw.edu.pl
The substitution pattern on the pyridine ring also influences the chemical shifts. For example, in 2-chloropyridine (B119429), the proton at the 6-position (α to nitrogen) appears at approximately 8.3-8.4 ppm, while the other protons resonate at lower chemical shifts. chemicalbook.com The precise chemical shifts can vary depending on the solvent used. chemicalbook.com
Detailed ¹H NMR data for related pyridine compounds are available in various chemical databases and literature. chemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com For example, the ¹H NMR spectrum of 2-amino-5-chloropyridine (B124133) shows distinct signals for its protons. chemicalbook.com Similarly, the spectra of pyridinium salts reveal shifts indicative of the electronic changes upon salt formation. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyridine and Related Compounds
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Solvent |
| Pyridine | ~8.6 | ~7.2 | ~7.6 | ~7.2 | ~8.6 | CDCl₃ |
| Pyridine Hydrochloride | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift | D₂O |
| 2-Chloropyridine | - | ~7.3 | ~7.6 | ~7.2 | ~8.4 | CDCl₃ |
| 2-Amino-5-chloropyridine | - | ~6.5 | ~7.3 | - | ~8.0 | DMSO-d₆ |
Note: The table provides approximate chemical shift ranges. Actual values can vary based on experimental conditions.
Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In pyridine, the carbon atoms adjacent to the nitrogen (C2 and C6) are the most deshielded, appearing at approximately 150 ppm. chemicalbook.com The C4 carbon appears around 136 ppm, and the C3 and C5 carbons are found at about 124 ppm. chemicalbook.com
Similar to ¹H NMR, the protonation of the pyridine ring to form a hydrochloride salt results in a downfield shift of the carbon signals due to the increased positive charge on the nitrogen atom. The introduction of a chlorine atom at the 5-position would primarily affect the chemical shifts of C5 and its neighboring carbons (C4 and C6). The substituent effects on ¹³C NMR chemical shifts in substituted pyridines have been extensively studied and can be predicted using incremental methods. acs.org
For example, in 2-chloropyridine, the carbon bearing the chlorine (C2) is significantly shifted to around 150-152 ppm, while the other carbons show smaller shifts compared to pyridine. chemicalbook.com The ¹³C NMR spectrum of 2-amino-5-chloropyridine also shows distinct signals for each carbon atom. chemicalbook.com Generally, the chemical shifts of carbon atoms in organic compounds are observed in a range of 0-220 ppm. bhu.ac.in
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine and its Derivatives
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| Pyridine | ~150 | ~124 | ~136 | ~124 | ~150 | CDCl₃ chemicalbook.com |
| 2-Chloropyridine | ~151 | ~123 | ~139 | ~123 | ~149 | CDCl₃ |
| 2-Amino-5-chloropyridine | ~158 | ~109 | ~138 | ~129 | ~148 | DMSO-d₆ |
Note: This table presents typical chemical shift values. The exact values may differ based on the specific experimental setup.
Vibrational spectroscopy, including FTIR and Raman techniques, is crucial for identifying functional groups and probing the vibrational modes of molecules. These methods are sensitive to changes in bond strength and molecular symmetry upon substitution or salt formation.
The FTIR spectrum of pyridine exhibits characteristic bands corresponding to C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. researchgate.net Upon formation of the pyridinium ion in 5-chloropyridine hydrogen chloride, significant changes in the IR spectrum are expected. cdnsciencepub.com The N-H stretching vibration of the pyridinium ion appears as a broad band, often in the range of 2500-3000 cm⁻¹, which is characteristic of hydrogen-bonded N-H groups. cdnsciencepub.com
The ring stretching vibrations of pyridine, typically observed in the 1400-1600 cm⁻¹ region, are also affected by protonation and substitution. researchgate.net For instance, the formation of pyridinium ions can be identified by the appearance of new bands in this region. researchgate.net The presence of the chlorine atom in 5-chloropyridine hydrogen chloride would also give rise to a C-Cl stretching vibration, though its identification can sometimes be challenging due to its position in the fingerprint region.
Studies on related compounds like 2-amino-5-chloropyridine have shown characteristic IR bands that aid in its identification. nih.gov The analysis of halogen-bonded complexes of pyridine with perfluorohaloarenes has also provided insights into how intermolecular interactions can alter the IR spectrum. rsc.org
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for Pyridine and its Derivatives
| Vibration | Pyridine | Pyridinium Ion | Comments |
| N-H Stretch | - | ~2500-3000 | Broad, indicative of hydrogen bonding. cdnsciencepub.com |
| C-H Aromatic Stretch | ~3000-3100 | ~3000-3100 | |
| C=C, C=N Ring Stretch | ~1430-1600 | Shifted | Sensitive to protonation and substitution. researchgate.net |
| C-Cl Stretch | - | ~600-800 | Dependent on the position of the chlorine atom. |
Note: The frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations and bonds that exhibit a large change in polarizability during vibration. The Raman spectrum of pyridine is characterized by strong bands corresponding to ring breathing modes. researchgate.net
Upon protonation to form the pyridinium salt, shifts in the Raman bands are observed, reflecting the changes in the electronic structure and bonding within the pyridine ring. Studies on pyridine under high pressure have revealed various structural transitions by monitoring changes in the Raman spectra. aps.org
The C-Cl stretching vibration in chloropyridines is also observable in the Raman spectrum. capes.gov.br For instance, in 4-amino-2-chloropyridine, Raman spectra have been used for its characterization. spectrabase.com The adsorption of pyridine onto silver colloids has been extensively studied using Surface-Enhanced Raman Scattering (SERS), which significantly enhances the Raman signal and provides insights into the molecule's interaction with surfaces. researchgate.net The Raman spectrum of the pyridine-borane complex has also been investigated to understand the effects of dative bonding. nih.gov
Table 4: Prominent Raman Shifts (cm⁻¹) for Pyridine
| Vibration | Approximate Wavenumber (cm⁻¹) |
| Ring Breathing Mode | ~991 |
| Ring Breathing Mode | ~1030 |
| C-H Stretch | ~3056 |
Note: These are characteristic Raman shifts for liquid pyridine. The exact values and intensities can change with the chemical environment.
Mass Spectrometry (MS) Applications in Structural Confirmation
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the fragmentation pathways of 5-chloropyridine and its derivatives. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a fingerprint of the compound, with the mass-to-charge ratio (m/z) of the ions plotted against their relative abundance.
For chloropyridine analogues, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, resulting in characteristic M⁺ and M⁺+2 peaks for fragments containing a chlorine atom. docbrown.info For instance, in the mass spectrum of 2-chloropyridine, the molecular ion peaks would be observed at m/z 113 and 115, corresponding to [C₅H₄³⁵ClN]⁺ and [C₅H₄³⁷ClN]⁺, respectively. nist.govnih.govnist.gov
The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for chloropyridines involve the loss of a chlorine atom or the elimination of hydrogen chloride. docbrown.infostackexchange.com For example, the loss of a chlorine radical from the molecular ion of 2-chloropyridine would result in a pyridyl cation at m/z 78.
Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Chloropyridine Analogue
| Fragment Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Structure/Loss |
| [C₅H₄ClN]⁺ | 113 | 115 | Molecular Ion |
| [C₅H₄N]⁺ | 78 | - | Loss of Cl• |
| [C₄H₄]⁺ | 52 | - | Loss of HCN from [C₅H₄N]⁺ |
This table is illustrative and specific fragmentation patterns can vary based on the isomer and the mass spectrometer conditions.
Electronic Absorption (UV-Vis-NIR) Spectroscopy
Electronic absorption spectroscopy, covering the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, provides insights into the electronic transitions within a molecule. For pyridine and its derivatives, two main types of electronic transitions are observed in the near-UV region: π-π* and n-π* transitions. aip.org The π-π* transitions are generally more intense and occur at higher energies (shorter wavelengths), while the n-π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at lower energies (longer wavelengths). aip.org
The absorption spectra of chloropyridine derivatives are influenced by the position of the chlorine substituent and the solvent. aip.org For instance, studies on 2- and 3-chloropyridine (B48278) have shown distinct absorption bands in solvents like iso-octane and ethanol. aip.org The formation of a hydrochloride salt, as in 5-chloropyridine hydrogen chloride, significantly alters the electronic environment of the pyridine ring. Protonation of the nitrogen atom leads to the involvement of the non-bonding electrons in the N-H bond, which can cause the n-π* transition to shift to higher energies (a "blue shift") or even disappear from the near-UV region. aip.org
Upon doping of polyaniline (PANI) with HCl, for example, the absorption band at 608 nm disappears and the one at 303 nm shifts to 462 nm, with a broad absorption extending into the NIR region. researchgate.net This is attributed to the formation of polarons upon protonation. researchgate.net The electronic spectra of porphyrin derivatives connected to a pyridine moiety also exhibit solvent-dependent shifts, indicating interactions between the solvent and the pyridine nitrogen. researchgate.netresearchgate.net
Table 2: Representative UV-Vis Absorption Maxima (λmax) for Chloropyridine Derivatives in Different Solvents
| Compound | Solvent | λmax (nm) for π-π* transition | λmax (nm) for n-π* transition |
| 3-Chloropyridine | Iso-octane | ~260 | ~280 |
| 3-Chloropyridine | Ethanol | ~265 | Shifted/Obscured |
| Pyridine | Iso-octane | ~251 | ~270 |
| Pyridine | Ethanol | ~257 | Shifted/Obscured |
Data is generalized from typical trends for chloropyridines and may not represent exact values for 5-chloropyridine hydrogen chloride.
X-ray Diffraction Crystallography
X-ray diffraction is an indispensable technique for determining the precise three-dimensional structure of crystalline solids. It provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) analysis allows for the unambiguous determination of the molecular structure of 5-chloropyridine hydrogen chloride analogues. researchgate.netresearchgate.net By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the molecule. This map reveals the precise positions of each atom, enabling the calculation of bond lengths, bond angles, and torsional angles. nih.gov
In the case of 5-chloropyridine hydrogen chloride, SCXRD would confirm the protonation of the pyridine nitrogen by the hydrogen from HCl. It would also provide precise measurements of the C-Cl, C-N, and C-C bond lengths within the pyridine ring, as well as the geometry around the protonated nitrogen. These parameters can be compared with those of the parent 5-chloropyridine to quantify the effects of protonation on the molecular geometry. For instance, in related structures, hydrogen bonding between guest molecules and water in clathrate hydrates has been observed, with specific O-H distances determined by SCXRD. nih.gov
Table 3: Hypothetical Bond Parameters for 5-Chloropyridine Hydrogen Chloride from SCXRD
| Bond/Angle | Expected Value (Å or °) |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length | ~1.34 Å |
| C-C Bond Length (avg.) | ~1.38 Å |
| C-N-C Bond Angle | ~120° |
| N-H Bond Length | ~1.02 Å |
| Cl-C-C Bond Angle | ~120° |
These values are illustrative and based on typical bond lengths and angles in similar aromatic and heterocyclic compounds.
Beyond individual molecular structure, SCXRD reveals how molecules are arranged in the crystal lattice. researchgate.netresearchgate.net This includes the determination of the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. nih.gov The analysis of crystal packing provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state structure.
For 5-chloropyridine hydrogen chloride, a key feature of the crystal packing would be the hydrogen bonding between the pyridinium proton (N⁺-H) and the chloride ion (Cl⁻). SCXRD would precisely measure the N-H···Cl bond distance and angle, providing a quantitative description of this strong electrostatic interaction. The packing diagram would also show how the chloropyridine rings are arranged relative to one another, which can be influenced by dipole-dipole interactions and van der Waals forces.
Table 4: Illustrative Crystal and Lattice Parameters for a Chloropyridine Analogue
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
This table provides hypothetical data for illustrative purposes.
Intermolecular Interactions and Supramolecular Architectures
Hydrogen bonds are the most influential directional interactions in the crystal structures of these pyridine derivatives. The presence of nitrogen and chlorine atoms, along with potential hydrogen bond donors like amino groups or water molecules, leads to the formation of robust networks.
C–H···Cl Interactions: Aromatic C-H groups on the pyridine ring can also participate in weaker C–H···Cl hydrogen bonds with the chloride anion. While individually less energetic than classical hydrogen bonds, the cumulative effect of multiple C–H···Cl interactions significantly contributes to the stability of the crystal lattice. These interactions are often observed between adjacent molecular chains or layers, reinforcing the supramolecular structure. For instance, in some chlorido-(2,6-di-methyl-phenyl isocyanide) platinum(II) complexes, weak C-H⋯Cl interactions connect dimers to form ribbons. nih.gov
N–H···O Interactions: In analogues containing hydroxyl groups or water molecules of crystallization, N–H···O hydrogen bonds can be prominent. For example, in the crystal structure of 2-[Bis(5-chloro-2-pyridylamino)methyl]pyridine monohydrate, intermolecular N—H···O hydrogen bonds involving the amine NH and a solvent water molecule contribute to a two-dimensional network. researchgate.net The interplay between different types of hydrogen bonds, such as N–H···O and N–H···N, can lead to complex and varied structural motifs. researchgate.net In some pyrazole (B372694) derivatives, N—H⋯O hydrogen bonds can lead to the formation of dimers with specific ring motifs. researchgate.net
The following table summarizes typical hydrogen bond parameters found in related structures:
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |
| N–H···Cl | ~3.0 - 3.4 | ~150 - 170 | nih.gov |
| C–H···Cl | ~3.5 - 3.8 | ~140 - 160 | researchgate.net |
| N–H···O | ~2.7 - 3.0 | ~160 - 180 | researchgate.net |
This table presents typical ranges and is not exhaustive of all possibilities.
Beyond hydrogen bonding, π-stacking and other weaker interactions play a crucial role in the organization of 5-chloropyridine derivatives in the solid state.
π-Stacking Interactions: The aromatic pyridine rings in these compounds are prone to π-stacking interactions. These can manifest as face-to-face or offset face-to-face arrangements of the pyridine rings. In 4-chloropyridine-2-carbonitrile (B100596) and 6-chloropyridine-2-carbonitrile, offset face-to-face π-stacking is a key feature of their crystal structures. nih.gov The centroid-to-centroid distances in such interactions are typically in the range of 3.4 to 4.0 Å. nih.govmdpi.com The presence of electron-donating or -withdrawing substituents on the pyridine ring can influence the nature and strength of these π-stacking interactions. rsc.org In some cases, π–π stacking interactions are observed between 2-amino-5-chloropyridyl rings with a centroid-to-centroid distance of 3.243 Å. researchgate.net
Other Non-Covalent Interactions:
C–Cl···π Interactions: The chlorine atom can interact with the π-system of an adjacent pyridine ring, an interaction known as a C–Cl···π interaction. researchgate.net
Halogen Bonding: In some instances, chlorine atoms can participate in halogen bonds (Cl···Cl or Cl···N interactions), further stabilizing the crystal packing. researchgate.net
The interplay of these varied interactions leads to complex and often elegant supramolecular architectures, highlighting the principles of crystal engineering.
To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. nih.gov This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts.
Hirshfeld Surface: The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
2D Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots provide a summary of all intermolecular contacts in the crystal. crystalexplorer.net These plots display the distribution of distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). crystalexplorer.net Different types of interactions appear as distinct patterns on the plot, allowing for their quantitative assessment.
For a hypothetical 5-chloropyridine derivative, a 2D fingerprint plot can be decomposed to show the percentage contribution of different interactions to the total Hirshfeld surface area. For instance, in a related chlorophenyl hydrazone derivative, the contributions were found to be: H···H (32.1%), C···H/H···C (23.1%), Cl···H/H···Cl (15.2%), and O···H/H···O (12.8%). nih.gov Similarly, for a platinum complex containing a pyridine ligand, the major interactions were H⋯H (58.0%), C⋯H/H⋯C (17.9%), and Cl⋯H/H⋯Cl (10.7%). nih.gov
The following table illustrates a hypothetical breakdown of intermolecular contacts for a 5-chloropyridine analogue based on Hirshfeld surface analysis:
| Contact Type | Percentage Contribution | Key Features on Fingerprint Plot |
| H···H | ~30-60% | Large, diffuse region in the middle of the plot |
| Cl···H/H···Cl | ~10-25% | Distinct "wings" or sharp spikes on the plot |
| C···H/H···C | ~15-25% | Wings on either side of the H···H contacts |
| N···H/H···N | ~5-10% | Sharp spikes corresponding to N-H···X bonds |
| C···C | ~5-10% | Indicates π-stacking interactions |
This quantitative analysis allows for a detailed comparison of the packing motifs in different analogues and provides a deeper understanding of the forces governing their self-assembly in the crystalline state.
Theoretical and Computational Chemistry of 5 Chloropyridine Hydrogen Chloride Analogues
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can calculate the equilibrium geometry corresponding to the minimum energy on the potential energy surface. For analogues like 5-chlorouracil, DFT calculations have been used to determine optimized geometrical parameters, including bond lengths and angles, which show that the pyrimidine (B1678525) ring often exhibits a partial double bond character. researchgate.net In studies of similar heterocyclic compounds, optimized geometries are the crucial first step for all subsequent property calculations. researchgate.net
The electronic structure is also elucidated through DFT. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity and the possibility of intramolecular charge transfer. Furthermore, DFT allows for the calculation of atomic charges, such as Mulliken atomic charges, which describe the electron distribution across the molecule and are essential for understanding its chemical behavior and intermolecular interactions. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Chloropyridine Analogue Ring Structure
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C-C | 1.39 | - |
| C-N | 1.34 | - |
| C-Cl | 1.74 | - |
| C-H | 1.08 | - |
| C-C-C | - | 118.5 |
| C-N-C | - | 117.0 |
| N-C-C | - | 123.0 |
| Cl-C-C | - | 119.5 |
This table presents typical bond lengths and angles for a chloropyridine-like ring structure, derived from DFT calculations on analogous molecules.
DFT calculations are extensively used to predict the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.netresearchgate.net
This computational approach is invaluable for the assignment of vibrational bands observed in experimental FT-IR and FT-Raman spectra. mdpi.com For instance, in studies of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, DFT calculations helped assign specific bands to N-H stretching and carbonyl stretching vibrations, confirming the presence of intermolecular hydrogen bonds. nih.gov By correlating calculated frequencies with experimental spectra, a detailed understanding of the vibrational modes of the molecule can be achieved. researchgate.net
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Pyridine (B92270) Analogue
| Vibrational Mode | Calculated (Scaled) | Experimental |
| C-H stretch | 3080 | 3075 |
| C=N stretch | 1590 | 1585 |
| C-Cl stretch | 750 | 745 |
| Ring breathing | 995 | 992 |
This table illustrates the typical agreement between scaled DFT-calculated vibrational frequencies and experimentally observed frequencies for representative modes in pyridine-like systems.
To investigate the behavior of molecules in their excited states and to understand their response to electromagnetic radiation, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method is an extension of DFT used to calculate the electronic absorption spectra (UV-Vis) of compounds. nih.govresearchgate.net By computing the excitation energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelengths (λmax) of electronic transitions. researchgate.net
Functionals such as B3LYP are commonly used and have shown high accuracy in predicting the UV-Vis spectra of organic molecules. researchgate.net The calculations can be performed in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM), which provides a more realistic comparison to experimental solution-phase spectra. nih.gov These theoretical spectra help in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, and understanding how substituents and the molecular environment affect the absorption properties. researchgate.net
Density Functional Theory (DFT) Studies
Molecular Interactions and Bonding Analysis
Beyond structure and spectra, computational methods can dissect the nature of chemical bonds and non-covalent interactions within a molecule.
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized one-center ("lone pair") and two-center ("bond") orbitals that align with the chemist's intuitive Lewis structure picture. researchgate.net
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. researchgate.net The energetic significance of these interactions is estimated using second-order perturbation theory. These interactions, often referred to as hyperconjugation, result in a delocalization of electron density from the filled orbitals to the empty ones, which stabilizes the molecule. For example, in 2-Amino-5-Chloro Pyridine, NBO analysis revealed strong π→ π conjugative intramolecular charge-transfer interactions that significantly stabilize the molecule and enhance its optical properties. nih.gov The analysis provides quantitative data on stabilization energies, charge transfer, and the hybrid composition of atomic orbitals in bonds.
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis for a Chloropyridine Analogue
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | σ* (C-C) | 5.2 |
| LP (1) N | π* (C-C) | 20.5 |
| σ (C-H) | σ* (C-N) | 2.8 |
| π (C-C) | π* (C-N) | 18.9 |
| LP (1) Cl | σ* (C-C) | 1.5 |
E(2) represents the stabilization energy due to electron delocalization between the donor and acceptor NBOs. This table shows representative interactions and their stabilization energies in a substituted pyridine ring, indicating significant electronic delocalization.
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are powerful computational tools for visualizing and characterizing weak interactions within and between molecules. These methods are based on the electron density (ρ) and its derivatives. The RDG is a dimensionless quantity derived from the electron density and its first derivative, which highlights regions of low density and low gradient, characteristic of noncovalent interactions.
In the study of 5-chloropyridine analogues, NCI/RDG analysis identifies various types of interactions that are crucial for understanding their crystal packing and intermolecular associations. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, sign(λ₂)ρ, distinguishes between different interaction types:
Hydrogen Bonds: Appear as sharp spikes at negative sign(λ₂)ρ values, indicating strong, attractive interactions.
Van der Waals Interactions: Characterized by spikes near sign(λ₂)ρ = 0, representing weaker, delocalized attractions.
Steric Repulsion: Found at positive sign(λ₂)ρ values, indicating repulsive interactions in regions of high electron density overlap, such as in rings or crowded molecular cores.
For instance, computational studies on pyridine derivatives reveal the presence of C–H···Cl, C–H···N, and π-π stacking interactions. The strength and nature of these interactions can be quantified by analyzing the sign(λ₂)ρ values.
Table 1: Illustrative RDG Analysis Data for Different Interaction Types in Pyridine Analogues
| Interaction Type | Typical sign(λ₂)ρ range (a.u.) | Description |
| Hydrogen Bonds (e.g., N-H···Cl) | -0.04 to -0.02 | Strong, attractive, and directional interactions. |
| Van der Waals (e.g., C-H···π) | -0.01 to 0.01 | Weaker, delocalized attractive forces. |
| Steric Repulsion (e.g., within aromatic ring) | 0.01 to 0.03 | Repulsive forces due to electron cloud overlap. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique for predicting the reactive behavior of molecules. It visualizes the electrostatic potential on the electron density surface, providing a guide to the regions that are rich or poor in electrons. This allows for the identification of sites susceptible to electrophilic and nucleophilic attack.
In MEP maps, different colors represent varying levels of electrostatic potential:
Red to Yellow: Regions of negative potential (electron-rich), indicating favorable sites for electrophilic attack. These are typically found around electronegative atoms like nitrogen and chlorine.
Blue: Regions of positive potential (electron-poor), indicating favorable sites for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.
Green: Regions of near-zero potential, representing areas of relative neutrality.
For 5-chloropyridine and its analogues, the MEP map typically shows a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. The chlorine atom also contributes to the negative potential landscape. Conversely, the hydrogen atoms of the pyridine ring exhibit positive potential, rendering them susceptible to interactions with nucleophiles. The distribution and intensity of these potential minima (V_min) and maxima (V_max) can be correlated with the compound's reactivity and its ability to form intermolecular bonds.
Table 2: Representative MEP Surface Values for a Hypothetical 5-Chloropyridine Analogue
| Atom/Region | MEP Value (kcal/mol) | Implied Reactivity |
| Pyridine Nitrogen | -45.5 | Strongest site for electrophilic attack/protonation. |
| Chlorine Atom | -20.1 | Secondary site for electrophilic interaction. |
| Ring Carbon Atoms | -5.0 to 5.0 | Generally neutral or slightly electrophilic. |
| Ring Hydrogen Atoms | +25.0 to +35.0 | Sites for nucleophilic interaction/hydrogen bonding. |
Reactivity and Reaction Mechanism Predictions
Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify key structures and energetic barriers that govern the transformation from reactants to products.
Transition State Characterization and Reaction Pathway Analysis
The study of reaction mechanisms at a molecular level hinges on the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path of a reaction. Computational methods, particularly density functional theory (DFT), are employed to locate and optimize the geometry of these transient structures.
For reactions involving 5-chloropyridine analogues, such as nucleophilic aromatic substitution (S_NAr), computational analysis can map out the entire reaction pathway. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Intermediates: Finding any stable intermediates, such as Meisenheimer complexes in S_NAr reactions.
Searching for Transition States: Using algorithms to find the saddle point connecting reactants/intermediates and intermediates/products.
Frequency Calculations: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.
Table 3: Example Energetics for a Two-Step S_NAr Reaction Pathway
| Step | Structure | Relative Energy (kcal/mol) | Description |
| 1 | Reactants | 0.0 | Starting materials. |
| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the intermediate. |
| 3 | Meisenheimer Intermediate | -5.8 | A stable intermediate complex. |
| 4 | Transition State 2 (TS2) | +10.5 | Energy barrier for the departure of the leaving group. |
| 5 | Products | -12.1 | Final products of the reaction. |
Solvent Effects Modeling (e.g., Integral Equation Formalism Polarizable Continuum Model (IEFPCM))
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model that accounts for the bulk electrostatic effects of the solvent.
In this model, the solute molecule is placed within a cavity carved out of a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is incorporated into the quantum mechanical calculations, providing a more realistic description of the system's energy and properties in solution.
For reactions of 5-chloropyridine analogues, IEFPCM can be used to:
Predict changes in activation energies: Solvents can stabilize or destabilize transition states and reactants differently. Polar solvents, for example, tend to stabilize charged species, which can lower the activation energy for reactions involving charged intermediates or transition states.
Evaluate conformational preferences: The presence of a solvent can alter the relative energies of different molecular conformations.
Model solubility and partitioning: While more complex models are often needed, IEFPCM provides a first approximation of solvation free energies.
By performing calculations in the gas phase and with the IEFPCM for various solvents, researchers can quantify the impact of the solvent environment on the reaction's thermodynamic and kinetic parameters, leading to more accurate predictions of chemical reactivity in realistic conditions.
Table 4: Comparison of Calculated Activation Energy (ΔE‡) in Gas Phase vs. Solvent
| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) |
| Gas Phase | 1.0 | 25.3 |
| Toluene (B28343) | 2.4 | 22.1 |
| Tetrahydrofuran (THF) | 7.5 | 19.8 |
| Acetonitrile | 35.7 | 17.5 |
| Water | 78.4 | 16.9 |
Reactivity and Reaction Mechanisms Involving 5 Chloropyridine Hydrogen Chloride Analogues
Nucleophilic Substitution Reactions
Nucleophilic substitution is a prominent reaction pathway for chloropyridines, where the chlorine atom acts as a leaving group. The positions on the pyridine (B92270) ring most susceptible to nucleophilic attack are the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex. nih.govuoanbar.edu.iqresearchgate.net While 5-chloropyridine has the chlorine at a meta-position relative to the nitrogen, nucleophilic substitution can still occur, albeit generally under more forcing conditions compared to 2- and 4-chloropyridines. uoanbar.edu.iq
Halogen Displacement Reactions
Halogen displacement is a fundamental nucleophilic substitution where a halide ion is replaced by another nucleophile. In the context of chloropyridines, this typically involves the displacement of the chloride ion by other nucleophiles such as amines, alkoxides, or thiolates. youtube.comquimicaorganica.org The reactivity of halopyridines in these reactions generally follows the order 4-halopyridine > 2-halopyridine > 3-halopyridine. uoanbar.edu.iq For instance, the reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, results in the displacement of the chlorine atom to form the corresponding glutathione conjugates. nih.govresearchgate.net The rate of this reaction is influenced by the electronic properties and position of other substituents on the pyridine ring. nih.govresearchgate.net
A study on the reactivity of 5-chloro-2-(chloroacetamido)pyridine with various oxygen and sulfur nucleophiles demonstrated successful substitution reactions. ekb.eg For example, reaction with salicylaldehyde (B1680747) or ethyl 2-mercaptoacetate led to the formation of the corresponding substitution products. ekb.eg Similarly, treatment with 4,6-dimethyl-2-mercaptonicotinonitrile resulted in the displacement of the chloro group. ekb.eg These examples highlight the feasibility of halogen displacement in multifunctional chloropyridine systems.
A halogen displacement reaction can also occur where a more reactive halogen displaces a less reactive one from a halide salt. savemyexams.comsavemyexams.com In the context of synthesizing different halopyridines, this type of reaction is less common for introducing chlorine but is a key principle in halogen chemistry. The general reactivity trend for halogens as displacing agents is F₂ > Cl₂ > Br₂ > I₂. savemyexams.comsavemyexams.comyoutube.comyoutube.com
Functionalization of Chloromethyl Groups
While the primary focus is on the reactivity of the chloropyridine ring itself, it is relevant to consider the reactivity of functional groups attached to it, such as a chloromethyl group. The chlorine atom in a chloromethyl group is susceptible to nucleophilic substitution, providing a versatile handle for further molecular elaboration.
The quaternization of pyridines with 2-amino-4-(chloromethyl)thiazoles exemplifies the reactivity of a chloromethyl group in a nucleophilic substitution reaction, leading to the formation of functionalized pyridinium (B92312) salts. researchgate.net In a similar vein, the alkylation of calix uoanbar.edu.iqarenes with 2-(chloromethyl)pyridine (B1213738) hydrochloride demonstrates the utility of the chloromethyl group as an alkylating agent. acs.orgresearchgate.net These reactions underscore the potential to introduce complex functionalities onto a molecule by leveraging the reactivity of a chloromethyl substituent.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqwikipedia.org This deactivation is further intensified in the case of 5-chloropyridine hydrogen chloride, where both the chlorine atom and the protonated nitrogen significantly reduce the electron density of the aromatic ring. uoanbar.edu.iq Consequently, electrophilic substitution reactions such as nitration, sulfonation, and halogenation require harsh reaction conditions. uoanbar.edu.iqwikipedia.org Friedel-Crafts alkylation and acylation reactions are typically not feasible with pyridine. uoanbar.edu.iqwikipedia.org When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. uoanbar.edu.iq
Organometallic Coupling Reactions
Organometallic cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Chloropyridines are valuable substrates in these transformations, enabling the introduction of a wide array of substituents onto the pyridine core.
Suzuki-Miyaura Coupling Protocols for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com It is a powerful method for constructing biaryl structures and is widely used in the synthesis of pharmaceuticals and other biologically active molecules. organic-chemistry.orgresearchgate.net
The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the chloropyridine, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
Highly active and stable palladium-phosphine catalysts have been developed for the Suzuki-Miyaura coupling of challenging substrates like aminoheteroaryl halides. organic-chemistry.org For example, the coupling of 5-amino-2-chloropyridine (B41692) with 2,6-dimethylphenylboronic acid proceeded with high efficiency. organic-chemistry.org The success of these reactions often depends on the choice of catalyst, ligands, base, and solvent. For instance, a nickel/dppf catalyst system has been shown to be effective for the Suzuki-Miyaura coupling of 3- and 4-chloropyridine (B1293800), but not 2-chloropyridine. rsc.org This highlights the sensitivity of the reaction to the position of the chlorine atom on the pyridine ring.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloropyridine Analogues
| Chloropyridine Analogue | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82% | organic-chemistry.org |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | 3,5-Dichloro-2-arylpyridines | High | researchgate.net |
| 3-Chloropyridine (B48278) | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 3-Phenylpyridine | - | rsc.org |
| 4-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | 4-Phenylpyridine | - | rsc.org |
Other Cross-Coupling Methodologies for Derivatization
Beyond the Suzuki-Miyaura coupling, other cross-coupling reactions are instrumental in the derivatization of chloropyridines. These methods allow for the introduction of various functional groups, expanding the chemical space accessible from chloropyridine precursors. Transition metal catalysts, particularly those based on palladium, rhodium, iridium, ruthenium, cobalt, and copper, play a crucial role in these transformations. rsc.org
The Heck-Mizoroki reaction, for instance, couples aryl halides with alkenes. wiley-vch.de While not a traditional cross-coupling reaction due to the absence of a transmetalation step, it is a valuable tool for C-C bond formation. wiley-vch.de The Stille coupling, which utilizes organotin reagents, is another important method for creating C-C bonds and has a reaction scope similar to the Suzuki coupling. libretexts.org The Kumada-Tamao-Corriu reaction, employing Grignard reagents, has been shown to be successful for the cross-coupling of α-halo-N-heterocycles where Suzuki-Miyaura reactions fail, which is attributed to a more rapid transmetalation step. rsc.org
Furthermore, C-H functionalization has emerged as a powerful strategy for the direct derivatization of pyridines, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org The development of methods for the selective functionalization of all five positions on the pyridine ring using organometallic intermediates, such as those derived from magnesium and zinc, has significantly advanced the ability to synthesize complex pyridine derivatives. nih.gov
Redox Reactions and Transformations
Redox reactions are fundamental to the functionalization and degradation of chloropyridine compounds. These processes involve the transfer of electrons, leading to changes in the oxidation state of the nitrogen atom or the substitution pattern of the pyridine ring.
The oxidation of 5-chloropyridine and its analogues primarily involves the nitrogen atom of the pyridine ring, leading to the formation of the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the heterocycle, often activating it for subsequent reactions.
The N-oxidation of the pyridine ring is a common and well-established transformation. wikipedia.org The nitrogen atom's lone pair of electrons makes it susceptible to attack by various oxidizing agents. nih.gov For chloropyridines, this reaction proceeds efficiently, yielding stable N-oxide products. chempanda.comwikipedia.org For instance, 2-chloropyridine can be readily oxidized to 2-chloropyridine-N-oxide. chempanda.com This N-oxide is a key intermediate in the synthesis of the fungicide zinc pyrithione. wikipedia.org
Several reagents are effective for the N-oxidation of substituted pyridines. The choice of oxidant can depend on the desired reaction conditions and the presence of other functional groups. A recent patent describes the synthesis of 3-chloropyridine-N-oxide by treating 3-chloropyridine with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758). nih.gov Other common oxidizing systems include hydrogen peroxide in acetic acid and potassium peroxymonosulfate. nih.gov A comparative study on the N-oxidation of 3-substituted pyridines found that m-CPBA generally provides the best yields under mild conditions. nih.gov
The formation of the N-oxide has a profound effect on the reactivity of the chloropyridine ring. It increases the electron density on the oxygen atom and perturbs the aromatic system, making the C2 and C4 positions more susceptible to both electrophilic and nucleophilic attack. wikipedia.org This activation is crucial for subsequent functionalization, including dechlorination processes. acs.orgnih.gov
Table 1: Common Oxidizing Agents for the N-Oxidation of Chloropyridine Derivatives
| Oxidizing Agent | Typical Conditions | Comments | References |
|---|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | High yields, mild conditions. | nih.govnih.gov |
| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heating | Common, cost-effective method. | wikipedia.orgnih.gov |
| Potassium Peroxymonosulfate (Oxone®) | Water/acetone mixture | Effective, but may require specific conditions for solubility. | nih.gov |
| Sodium Perborate Monohydrate | Heating required | Inexpensive industrial oxidant. | nih.gov |
| Peroxymonocarbonate ion (HCO₄⁻) | Aqueous, controlled pH | Selective oxidant used in advanced dechlorination processes. | acs.orgnih.gov |
The reduction of 5-chloropyridine derivatives encompasses both the reduction of the pyridine ring itself and, more significantly, the cleavage of the carbon-chlorine bond (dechlorination). Reductive dechlorination is a critical transformation, both for the synthesis of functionalized pyridines and for the remediation of chlorinated organic pollutants. wikipedia.orgacs.orgnih.gov
Catalytic Hydrogenation: A primary method for the reduction of the pyridine ring and for hydrodechlorination is catalytic hydrogenation. chemrxiv.orgrsc.org This process typically involves hydrogen gas (H₂) and a solid metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). chemrxiv.orgrsc.org The reaction occurs on the surface of the metal catalyst, where H₂ is adsorbed and activated, allowing for its addition across double bonds or for the hydrogenolysis of C-Cl bonds. chemrxiv.orgrsc.org While catalytic hydrogenation can reduce the pyridine ring to a piperidine, selective dehalogenation without ring reduction can be achieved under controlled conditions. nih.gov For example, catalytic reduction of 4-chloropyridine N-oxide can result in deoxygenation without dehalogenation. nih.gov However, achieving selective dechlorination of the parent chloropyridine often requires careful selection of the catalyst, solvent, and reaction conditions.
Chemical and Biological Dechlorination: A variety of chemical reagents can effect reductive dechlorination. These include metal-based systems like zerovalent iron and zinc dust. wikipedia.org Polymethylhydrosiloxane (PMHS) in the presence of a palladium catalyst has been shown to be effective for the room-temperature dehalogenation of various chloroarenes, including substituted chloropyridines. nih.gov
Recent research has focused on developing more controlled and environmentally benign dechlorination methods. A novel, controllable process involves an initial N-oxidation of the chloropyridine, followed by nucleophilic dechlorination. acs.orgnih.gov In this system, peroxymonocarbonate ion (HCO₄⁻) first selectively oxidizes the chloropyridine to its N-oxide. This intermediate is then subjected to nucleophilic attack by the hydroperoxide anion (HO₂⁻), which is also present in the system at a controlled pH. acs.orgnih.gov Theoretical calculations confirm that the initial N-oxidation significantly lowers the energy barrier for the subsequent dechlorination step, leading to enhanced efficiency compared to traditional methods. acs.orgnih.gov This cooperative oxidation-reduction strategy has been successfully applied to various halogenated pyridines. acs.org
Biological systems also offer pathways for reductive dechlorination. Certain anaerobic microorganisms can utilize chlorinated compounds as electron acceptors in a process known as chlororespiration, leading to their detoxification. rsc.orgnih.gov For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha involves an initial reduction of the nitro group followed by a reductive dechlorination step. researchgate.net
Table 2: Selected Reduction and Dechlorination Methods for Chloropyridine Derivatives
| Method | Reagents/Catalyst | Key Features | References |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Can reduce the pyridine ring and/or the C-Cl bond. Selectivity is condition-dependent. | nih.govchemrxiv.orgrsc.org |
| Palladium-Catalyzed Hydrosilylation | Pd(OAc)₂, PMHS, KF | Mild, room-temperature dechlorination. | nih.gov |
| N-Oxidation-Nucleophilic Dechlorination | H₂O₂ / Carbonate species (forms HCO₄⁻ and HO₂⁻) | Controllable, efficient dechlorination via N-oxide intermediate; enhanced reaction rates. | acs.orgnih.gov |
| Microbial Reductive Dechlorination | Anaerobic bacteria (e.g., Dehalococcoides) | Environmentally relevant pathway for detoxification of chlorinated compounds. | rsc.orgnih.gov |
Radical Reactions and Mechanistic Insights
Radical reactions provide powerful and alternative pathways for the functionalization of chloropyridine rings, often enabling transformations that are difficult to achieve through conventional ionic chemistry.
Pyridyl radicals are highly reactive intermediates that can be generated from chloropyridines through several methods. A recently developed approach involves the photoexcitation of an electron donor–acceptor (EDA) complex. acs.orgnih.gov In this system, a catalytic amount of a triarylamine (the donor) and a chloropyridine (the acceptor) form an EDA complex which, upon irradiation with light, facilitates a single-electron transfer to generate the corresponding pyridyl radical. acs.orgnih.gov This method makes readily available chloropyridines effective precursors for pyridyl radicals under ambient conditions. acs.org
Another method involves the direct photoredox-catalyzed reduction of halopyridines. nih.gov An iridium-based photocatalyst, upon excitation by visible light, can perform a selective single-electron reduction of the halogenated pyridine to form a radical anion. This species rapidly fragments, cleaving the carbon-halogen bond to yield the desired pyridyl radical. nih.gov
The reactivity of the generated pyridyl radical is influenced by the reaction medium. Typically considered ambiphilic, these radicals can engage with either electron-rich or electron-poor partners. nih.gov For example, in aqueous dimethyl sulfoxide (B87167) (DMSO), a pyridyl radical will selectively undergo conjugate addition to an electron-poor alkene. nih.gov In contrast, using 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent promotes a hydroarylation reaction with simple, electron-neutral olefins. nih.gov
Spectroscopic studies have also identified the formation of the 1-chloropyridinyl radical, where a chlorine atom adds directly to the nitrogen atom. nih.govaip.org This N-centered radical was formed upon UV irradiation of a matrix containing pyridine and molecular chlorine (Cl₂), followed by annealing. Theoretical calculations suggest that the formation of this N-Cl adduct proceeds via a barrierless pathway, making it a highly favorable process compared to the addition of a chlorine radical to the carbon atoms of the ring. nih.govaip.org
Direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis. Due to the intrinsic electronic properties of the pyridine ring, which direct electrophilic and nucleophilic attacks primarily to the ortho and para positions, selective functionalization at the meta position is a significant challenge. nih.govnih.gov
A novel strategy to achieve meta-functionalization involves a temporary dearomatization-rearomatization process. nih.govresearchgate.net This method provides a platform for a variety of meta-selective reactions on pyridines, which can proceed through either radical or ionic pathways. nih.gov This approach has been successfully applied to achieve meta-C-H trifluoromethylation, chlorination, bromination, and other transformations on a wide range of pyridine substrates, including those found in complex drug molecules. nih.govresearchgate.net
The Minisci reaction is a classic example of a radical C-H functionalization reaction for electron-deficient heterocycles like pyridine. wikipedia.orgrsc.orgnih.gov In this reaction, a nucleophilic carbon-centered radical adds to the protonated pyridine ring. wikipedia.org The reaction typically shows strong selectivity for the C2 and C4 (ortho and para) positions due to the stabilization of the intermediate radical cation. While not a direct method for meta-functionalization, understanding the principles of the Minisci reaction is crucial for controlling regioselectivity in radical additions to pyridines. rsc.org Modern variations of the Minisci reaction utilize photoredox catalysis to generate radicals under milder, non-oxidative conditions, for example, through the decarboxylation of carboxylic acids. nih.govnih.gov These decarboxylative approaches offer a powerful way to generate alkyl radicals that can then be used to functionalize heterocycles. nih.govrwth-aachen.de
Recent advances have also demonstrated that activating the pyridine ring by forming an N-methoxypyridinium salt can significantly enhance its reactivity towards alkyl radicals and influence the regioselectivity of the addition. nih.govrsc.org This strategy allows for the monoalkylation of pyridines under neutral conditions, avoiding the need for strong acids typically required in classical Minisci reactions. nih.govrsc.org
Applications of 5 Chloropyridine Derivatives As Chemical Intermediates in Advanced Research
Role in Synthetic Organic Chemistry
The strategic placement of the chloro-substituent on the pyridine (B92270) ring makes 5-chloropyridine derivatives highly valuable precursors for constructing intricate molecular architectures. Their utility is particularly pronounced in the synthesis of complex heterocyclic systems and polyfunctionalized pyridines.
Precursors for Complex Heterocyclic Systems
5-Chloropyridine derivatives are instrumental in the synthesis of fused heterocyclic systems, which are core structures in many pharmaceutical and agrochemical compounds. nih.gov These derivatives can undergo various cyclization reactions to form bicyclic and polycyclic aromatic compounds. For instance, 5-amino-2-chloropyridine (B41692) has been utilized in the synthesis of [2H5]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine, a labeled compound important in metabolic studies. sigmaaldrich.com
The reactivity of the chlorine atom allows for its displacement or for it to direct metallation at adjacent positions, facilitating the construction of fused rings. Research has shown that 5-chloropyrazolo[1,5-a]pyrimidines can undergo nucleophilic addition with Grignard reagents, leading to the formation of functionalized pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the synthesis of various pyrido-fused heterocycles, such as thiopyrans and coumarins, often employs pyridine derivatives as starting materials. rsc.orgmdpi.com The ability to construct these complex scaffolds is crucial for the development of new therapeutic agents and functional materials. ias.ac.infrontiersin.org
Building Blocks for Polyfunctionalized Pyridines
The synthesis of pyridines with multiple functional groups can be challenging, but 5-chloropyridine derivatives offer a strategic entry point for introducing diverse functionalities. nih.gov The chlorine atom can be readily substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or alkyl groups. For example, 5-amino-2-chloropyridine undergoes Suzuki-Miyaura coupling with sterically hindered boronic acids. sigmaaldrich.com
Furthermore, the pyridine ring can be functionalized through electrophilic substitution reactions, although the electron-deficient nature of the ring often requires harsh conditions. youtube.com However, the presence of activating groups can facilitate these reactions. Methods have been developed for the preparation of 2-chloro-5-substituted pyridines from various starting materials, highlighting the industrial importance of these compounds. google.com The ability to introduce a wide array of substituents onto the pyridine core makes these derivatives essential for creating libraries of compounds for drug discovery and materials science applications. organic-chemistry.org
Advanced Materials Science Applications
The unique electronic and structural properties of 5-chloropyridine derivatives make them attractive candidates for the development of advanced materials with specific optical and coordination properties.
Development of Non-Linear Optical (NLO) Materials
Organic molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which have uses in telecommunications and optical information processing. ymerdigital.com The design of NLO materials often involves creating molecules with a π-conjugated system connecting electron-donating and electron-accepting groups. researchgate.netanalis.com.my Pyridine derivatives, due to their aromatic nature and the ability to be functionalized, are excellent platforms for constructing such chromophores.
Research into chromene and chalcone (B49325) derivatives has shown that the incorporation of heterocyclic rings can lead to materials with significant NLO properties. nih.govresearchgate.net Computational studies on 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives have demonstrated that the strategic placement of donor and acceptor groups can lead to a large change in NLO properties. ymerdigital.com The synthesis of novel NLO materials often relies on the use of versatile building blocks, and 5-chloropyridine derivatives can serve as precursors to these complex organic structures. documentsdelivered.com The development of new NLO materials is a rapidly advancing field, with a constant search for molecules with enhanced performance. rsc.orgnih.govdtic.mil
Ligand Synthesis for Coordination Chemistry
Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. wikipedia.org The lone pair of electrons on the nitrogen atom readily coordinates to metal centers, and the properties of the resulting metal complexes can be tuned by modifying the substituents on the pyridine ring. 5-Chloropyridine derivatives can be used to synthesize monodentate or polydentate ligands for various applications.
For instance, 2-amino-5-chloropyridine (B124133) has been used as a ligand to synthesize a noncentrosymmetric Zn(II) complex, which exhibits a distorted tetrahedral geometry. rajpub.com The ability to form such complexes is crucial for the development of new catalysts, magnetic materials, and luminescent probes. rsc.orgmdpi.com The steric and electronic properties of the pyridine ligand can be systematically altered by introducing different substituents, allowing for fine-tuning of the coordination environment around the metal ion. acs.orgnih.gov
Catalysis and Reaction Optimization
5-Chloropyridine derivatives also find applications in the field of catalysis, both as components of catalytic systems and as substrates in the optimization of catalytic reactions. The electronic properties of the pyridine ring can influence the activity and selectivity of a catalyst. For example, 2-chloropyridine (B119429) has been used as a catalyst for phase transfer reactions. nih.gov
Furthermore, the synthesis of functionalized pyridines often relies on catalytic methods, and the optimization of these reactions is an active area of research. researchgate.net The development of efficient catalytic systems for the hydrogenation of pyridine derivatives is important for the synthesis of piperidines, which are common motifs in pharmaceuticals. researchgate.net The versatility of 5-chloropyridine derivatives as starting materials and their potential to influence catalytic processes underscore their importance in modern chemical research. researchgate.net
Substrates in Catalytic Hydrodechlorination Processes
Catalytic hydrodechlorination (HDC) is a significant chemical process for the detoxification of chlorinated organic compounds by replacing chlorine atoms with hydrogen. nih.govmdpi.com This method is considered an environmentally benign approach for waste treatment. mdpi.com 5-Chloropyridine and its derivatives are often used as model substrates in studies aimed at understanding and optimizing HDC reactions, particularly with palladium-based catalysts. mdpi.comresearchgate.net
The efficiency of HDC is influenced by several factors, including the catalyst composition, the support material, and the reaction conditions. Palladium (Pd) is widely recognized as one of the most effective metals for the hydrodechlorination of chlorinated aromatic compounds. mdpi.com However, a significant challenge with palladium catalysts is their deactivation caused by the adsorption of hydrogen chloride (HCl), a byproduct of the reaction. mdpi.com
Research has explored the use of bimetallic catalysts to enhance activity and stability. For instance, combining palladium with metals like nickel (Ni) or iron (Fe) has been investigated. While Ni itself is less active than Pd for HDC, its combination with Pd can influence the catalyst's resistance to deactivation. mdpi.com Studies on chlorobenzene, a related chlorinated aromatic compound, have shown that Pd-Fe catalysts can be more active than monometallic Pd catalysts. The presence of iron may have a cooperative effect, potentially reducing the poisoning of the palladium surface by HCl. mdpi.com
The catalytic process generally involves the following steps:
Adsorption of the chlorinated pyridine derivative onto the catalyst surface.
Dissociative adsorption of hydrogen on the metal surface to form active hydrogen species.
Cleavage of the carbon-chlorine (C-Cl) bond.
Formation of a new carbon-hydrogen (C-H) bond.
Desorption of the dechlorinated pyridine product and hydrogen chloride.
The reaction is typically carried out in the liquid phase under various temperature and pressure conditions. The choice of solvent and the presence of a base to neutralize the generated HCl are also critical parameters that affect the reaction rate and catalyst longevity.
Recent studies on the catalytic hydrogenation of chloronitrobenzene to chloroaniline, a process that also involves potential dehalogenation, highlight the importance of catalyst modification to suppress the undesired hydrodechlorination side reaction. academax.com Methods such as the preparation of palladium nanoparticles, selection of appropriate supports, and the use of water-soluble palladium catalysts are being explored to improve the selectivity and efficiency of such reactions. academax.com
Table 1: Physicochemical Properties of a Representative 5-Chloropyridine Derivative
| Property | Value | Reference |
| Compound Name | 2-Amino-5-chloropyridine | nih.gov |
| CAS Number | 1072-98-6 | nih.gov |
| Molecular Formula | C₅H₅ClN₂ | nih.gov |
| Molecular Weight | 128.56 g/mol | nih.gov |
| Appearance | Beige crystalline solid | nih.gov |
| Melting Point | 135-138 °C | researchgate.net |
| Boiling Point | 127-128 °C at 11 mmHg | researchgate.net |
Note: Data is provided for 2-Amino-5-chloropyridine as a representative derivative due to the limited availability of specific data for 5-Chloro pyridine hydrogen chloride.
Ligand Design for Metal-Catalyzed Transformations
5-Chloropyridine derivatives are valuable precursors in the design and synthesis of specialized ligands for metal-catalyzed cross-coupling reactions. These ligands play a pivotal role in modulating the reactivity and selectivity of the metal catalyst. Bipyridine ligands, synthesized from chloropyridine precursors, are particularly important in coordination chemistry and catalysis. mdpi.comresearchgate.net
The synthesis of bipyridine ligands often involves homo-coupling or cross-coupling reactions of pyridine derivatives. mdpi.com For instance, the Ullmann coupling, which uses a copper catalyst, or the Wurtz reaction with sodium dispersion, can be employed to create symmetrical bipyridines. mdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also widely used for the synthesis of both symmetrical and unsymmetrical bipyridines. researchgate.netnih.gov
A notable challenge in these syntheses is the tendency of the bipyridine product to coordinate strongly with the metal catalyst, which can lead to decreased catalytic activity. researchgate.net To overcome this, research has focused on developing highly active and stable catalyst systems. For example, palladium catalysts supported by bulky and electron-rich phosphine (B1218219) ligands have shown high efficacy in the Suzuki-Miyaura coupling of challenging substrates, including aminopyridines. mdpi.com
The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the chloropyridine derivative.
Transmetalation: The organoboron compound (in the case of Suzuki coupling) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst.
The electronic and steric properties of the ligands attached to the palladium center are crucial in facilitating these steps. For instance, the synthesis of novel 3,5-dichloro-2-arylpyridines has been achieved through a palladium acetate-catalyzed, ligand-free Suzuki reaction in an aqueous medium, highlighting the continuous efforts to develop more environmentally friendly and efficient synthetic protocols. nih.gov
Furthermore, the strategic synthesis of poly(bipyridyl) ligands has been explored for their potential applications in creating metal complexes with specific functionalities. For example, new poly(bipyridyl) ligands have been designed and synthesized to induce cell death in cancer cells, where their activity can be controlled by complexation and decomplexation with metal ions. nih.gov The synthesis of these complex ligands often starts from simple building blocks like 2-bromo-5-hydroxypyridine, which is a derivative of 5-chloropyridine. nih.gov
Table 2: Examples of Metal-Catalyzed Reactions Involving 5-Chloropyridine Derivatives
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Na₂CO₃, H₂O/DMF | 3,5-Dichloro-2-arylpyridines | nih.gov |
| Ullmann Coupling | Copper | Symmetrical bipyridines | mdpi.com |
| Wurtz Reaction | Sodium dispersion | Symmetrical bipyridines | mdpi.com |
| Amide Coupling | Isonicotinic acid, Diaminoalkane | Bispyridine bridging ligands | youtube.com |
| Synthesis of Poly(bipyridyl) Ligands | 2-Bromo-5-hydroxypyridine, Benzyl bromide | Poly(bipyridyl) ligands | nih.gov |
Environmental and Atmospheric Chemistry Research of Chlorinated Pyridines
Environmental Fate and Transformation Studies
The persistence and transformation of chlorinated pyridines in the environment are critical factors in assessing their potential impact. Studies have explored their degradation in aqueous systems and the kinetics of their transformation, providing insights into their environmental longevity.
Photocatalytic Degradation Mechanisms of Chlorinated Pyridines in Aqueous Systems
The photocatalytic degradation of chlorinated pyridines, often facilitated by semiconductor materials like titanium dioxide (TiO₂), represents a significant pathway for their removal from contaminated water sources. Research on various chloropyridine isomers indicates that the degradation process involves a series of complex reactions, including hydroxylation, dechlorination, and the eventual opening of the pyridine (B92270) ring.
For instance, studies on 2-amino-5-chloropyridine (B124133) have shown that photocatalytic degradation leads to the formation of acidic intermediates, nitrate, and chloride ions. researchgate.net The degradation of the parent compound through direct photolysis can be relatively rapid, while the complete breakdown of the pyridine moiety via photocatalysis takes significantly longer. researchgate.net The efficiency of this degradation can be influenced by factors such as pH and the presence of other substances in the water. researchgate.net
The degradation of 3-chloropyridine (B48278) has been observed to follow zero-order kinetics, with complete mineralization achievable under UV radiation in the presence of TiO₂. researchgate.net The proposed degradation pathway for this isomer involves two parallel routes: hydroxylation and ring opening, which can occur before or after the cleavage of the carbon-chlorine bond. researchgate.net In contrast, the degradation of 2-chloropyridine (B119429) follows first-order kinetics, suggesting that the position of the chlorine atom on the pyridine ring influences the reaction mechanism and rate. researchgate.net The formation of coupling products during the degradation of 2,3-dichloropyridine (B146566) provides evidence for a radical-mediated mechanism. researchgate.net
The primary mode of photodecomposition for many organic compounds, including chlorinated pyridines, can involve several pathways such as dehalogenation, oxidation, and hydrolysis. veeprho.com The presence of certain functional groups on the pyridine ring can significantly affect the rate and pathway of photodegradation. researchgate.net
Dechlorination Kinetics and Pathways
Dechlorination is a crucial step in the detoxification of chlorinated pyridines. This process can occur through various mechanisms, including photocatalysis, chemical reduction, and microbial action.
In the context of photocatalysis, the dechlorination of 2-amino-5-chloropyridine has been found to occur via direct photolysis. researchgate.net The rate of chloride ion release can be significantly faster than the degradation of the pyridine ring itself.
Chemical methods for dechlorination have also been investigated. A process utilizing zinc as an electron donor in the presence of an aqueous alkaline reagent and a phase transfer catalyst has been shown to effectively dechlorinate various chlorinated pyridines. google.com The rate of this reaction is dependent on the amount of zinc used. google.com
Recent advancements have explored a controllable pyridine N-oxidation-nucleophilic dechlorination process. nih.gov This method uses a combination of a selective oxidant (peroxymonocarbonate ion, HCO₄⁻) and a selective reductant (hydroperoxide anion, HO₂⁻) to enhance the dechlorination of chloropyridines. nih.gov The initial N-oxidation of the pyridine ring facilitates the subsequent nucleophilic attack by HO₂⁻, leading to efficient dechlorination. nih.gov This process has been shown to be effective for various halogenated pyridines. nih.gov
Microbial reductive dechlorination has also been studied for chlorinated anilines, which share structural similarities with chloropyridines. nih.gov These studies, employing mixed microbial cultures, have demonstrated the potential for biological pathways to contribute to the dechlorination of halogenated aromatic compounds in the environment. nih.gov
Table 1: Comparison of Degradation Kinetics for Chloropyridine Isomers
| Compound | Degradation Kinetics | Key Findings | Reference |
| 2-chloropyridine | First-order | Stronger adsorption to TiO₂ compared to 3-chloropyridine. | researchgate.net |
| 3-chloropyridine | Zero-order | Complete mineralization achieved in approximately 480 minutes with bare TiO₂. | researchgate.net |
| 2,3-dichloropyridine | Zero-order | Detection of coupling products indicates a radical mechanism. | researchgate.net |
| 2-amino-5-chloropyridine | Zero-order (pyridine moiety) | Direct photolysis contributes to dechlorination. | researchgate.netresearchgate.net |
Atmospheric Reactivity of Halogenated Pyridines
Once in the atmosphere, halogenated pyridines can participate in a variety of chemical reactions, influencing atmospheric composition and air quality. The presence of atomic chlorine and other reactive species can lead to the transformation of these compounds.
Interactions with Atomic Chlorine and Reactive Species
The reaction between atomic chlorine (Cl) and pyridine has been a subject of interest in atmospheric chemistry. aip.org Chlorine atoms can be generated in the atmosphere through the photolysis of various chlorine-containing compounds. ucr.edu These highly reactive atoms can initiate the oxidation of volatile organic compounds, often at much faster rates than hydroxyl radicals (•OH), the primary atmospheric oxidant. semanticscholar.orgniwa.co.nz
Experimental and theoretical studies on the reaction of atomic chlorine with pyridine have shown that the primary pathway is the addition of the chlorine atom to the nitrogen atom of the pyridine ring, forming a 1-chloropyridinyl radical (C₅H₅N-Cl). aip.org This reaction is predicted to be barrierless. aip.org This initial adduct can then undergo further reactions.
In polluted urban atmospheres, chlorine chemistry can enhance the formation of ozone and other secondary pollutants. semanticscholar.orgmdpi.com The reactions of chlorine radicals with volatile organic compounds, including halogenated pyridines, can contribute to these processes. semanticscholar.org
Adduct Formation and Subsequent Reactions in Atmospheric Models
The formation of adducts, such as the 1-chloropyridinyl radical, is a critical initial step in the atmospheric transformation of halogenated pyridines. aip.org The fate of these adducts is a key area of research in atmospheric modeling.
Atmospheric models are used to simulate the complex chemical interactions that occur in the atmosphere. copernicus.org These models incorporate various chemical reactions, including photolysis, and the interactions of compounds with reactive species like •OH, Cl, and ozone (O₃). copernicus.org
The radical adducts formed from the reaction of halogenated pyridines with atmospheric radicals can undergo several subsequent reactions. For example, they can react with molecular oxygen (O₂) to form peroxy radicals. nih.govnih.gov These peroxy radicals are central to many atmospheric oxidation chains and can react with nitric oxide (NO) or hydroperoxy radicals (HO₂) to form a variety of products, including more stable compounds or other radicals that continue the reaction cycle. nih.govnih.gov
Table 2: Key Atmospheric Reactions and Their Significance
| Reaction | Significance |
| Chloropyridine + •Cl → 1-Chloropyridinyl radical | Primary initiation step for atmospheric degradation by atomic chlorine. aip.org |
| Chloropyridine + •OH → Adducts/Products | A likely pathway for atmospheric removal, analogous to other aromatic compounds. niwa.co.nzcopernicus.org |
| Radical Adduct + O₂ → Peroxy Radical | Formation of a key intermediate in atmospheric oxidation chains. nih.govnih.gov |
| Peroxy Radical + NO/HO₂ → Products | Propagation of radical chains, influencing ozone and other secondary pollutant formation. nih.govnih.gov |
Q & A
Q. How are trace pyridine hydrochloride residues quantified and mitigated in anhydrous magnesium chloride production using 5-chloro pyridine derivatives?
- Methodological Answer : Pyridine hydrochloride content is analyzed via ion-pair HPLC with UV detection at 254 nm. A mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) resolves MgCl₂ and pyridine hydrochloride peaks. Residual levels <2% are achieved by vacuum distillation at 120°C and 10⁻³ mbar .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
